N-cyclohexyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
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Overview
Description
“N-cyclohexyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide” is a complex organic compound . It contains a total of 69 bonds, including 32 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 five-membered ring, 3 six-membered rings, 1 tertiary amide (aliphatic), 1 urea (-thio) derivative, and 1 imide (-thio) .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a total of 69 bonds . It contains a variety of functional groups, including a tertiary amide, a urea derivative, and an imide . The compound also features a five-membered ring and three six-membered rings .Scientific Research Applications
Synthesis and Theoretical Studies
One study developed an intermolecular Ugi reaction involving gabapentin, glyoxal, and cyclohexyl isocyanide to produce novel derivatives including N-cyclohexyl-3-(aryl)-3-oxo-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)propanamides in good to excellent yields. This represents the first report of such a reaction involving gabapentin and isocyanide. Theoretical studies within this research also indicated that electron-donating groups increase the strength of intramolecular hydrogen bonds, while electron-withdrawing groups decrease it (Amirani Poor et al., 2018).
Antimicrobial and Antihypertensive Activity
Another study synthesized a series of N-cyclohexylidene-N-phenylamines derivatives, exploring their antibacterial, antifungal, and nematicidal activities. This indicates potential biological applications of such compounds (Srinivas et al., 2008).
Additionally, research on the synthesis and evaluation of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for antihypertensive activity demonstrates the potential medicinal value of structurally similar compounds, offering insights into their pharmacological applications (Caroon et al., 1981).
Conformational and Structural Analysis
Conformational characteristics of opioid kappa-receptor agonists have been studied, including the crystal structure analysis of similar diazaspiro decane derivatives. Such studies provide valuable insights into the molecular configuration and potential interaction mechanisms of these compounds with biological targets (Doi et al., 1990).
Safety and Hazards
Properties
IUPAC Name |
N-cyclohexyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-12-7-5-6-10-17(12)15(22)20(16(23)19-17)11-14(21)18-13-8-3-2-4-9-13/h12-13H,2-11H2,1H3,(H,18,21)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXNPSCJRVCOHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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